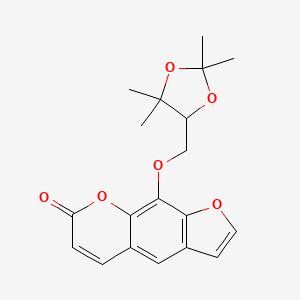

O-Isopropylideneheraclenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetonido de heraclenol es un compuesto de furocumarina natural derivado de las raíces de Heracleum candicans. Es conocido por su estructura química única y sus significativas actividades biológicas, particularmente sus propiedades antimicrobianas y anti-biofilm .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El acetonido de heraclenol se puede sintetizar a través de la protección acetonídica del heraclenol. El proceso involucra la reacción de heraclenol con acetona en presencia de un catalizador ácido, como el ácido p-toluensulfónico, para formar el derivado acetonídico .

Métodos de Producción Industrial

La producción industrial de acetonido de heraclenol generalmente involucra la extracción de heraclenol de las raíces de Heracleum candicans, seguida de su modificación química para formar el derivado acetonídico. El proceso de extracción a menudo emplea solventes como cloroformo, diclorometano o acetato de etilo .

Análisis De Reacciones Químicas

Tipos de Reacciones

El acetonido de heraclenol sufre varias reacciones químicas, incluyendo:

Oxidación: El acetonido de heraclenol se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el acetonido de heraclenol en sus alcoholes correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄).

Sustitución: Se emplean nucleófilos como el metóxido de sodio (NaOCH₃) y el etóxido de sodio (NaOEt).

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen cetonas, ácidos carboxílicos, alcoholes y derivados sustituidos del acetonido de heraclenol .

Aplicaciones Científicas De Investigación

El acetonido de heraclenol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios derivados de furocumarina.

Mecanismo De Acción

El acetonido de heraclenol ejerce sus efectos inhibiendo la enzima histidinol-fosfo aminotransferasa (HisC), que participa en la biosíntesis de histidina. Los estudios de acoplamiento molecular han demostrado que el acetonido de heraclenol se une al sitio activo de HisC, evitando su activación por el sustrato nativo. Esta inhibición interrumpe la biosíntesis de histidina, lo que lleva a actividades antimicrobianas y anti-biofilm .

Comparación Con Compuestos Similares

El acetonido de heraclenol es estructuralmente similar a otras furocumarinas, como:

Heraclenina: (CAS#2880-49-1)

Imperatorina: (CAS#482-44-0)

Isogosferol: (CAS#53319-52-1)

Isosaxalina: (CAS#55481-86-2)

Heraclenol: (CAS#31575-93-6)

(-)-Heraclenol: (CAS#139079-42-8)

Heraclenol 3’-O-beta-D-glucopiranósido: (CAS#32207-10-6)

Heraclenol 3’-O-[beta-D-apiofuranosil-(1-6)-beta-D-glucopiranósido]: (CAS#765316-44-7)

Rivulobirina E: (CAS#237407-59-9).

El acetonido de heraclenol se destaca por su protección acetonídica única, que mejora su estabilidad y bioactividad en comparación con otras furocumarinas .

Actividad Biológica

O-Isopropylideneheraclenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from heraclenol, a natural product known for its various pharmacological properties. The synthesis typically involves the protection of hydroxyl groups to form the isopropylidene derivative, which enhances stability and bioavailability. The general synthetic route includes:

- Starting Material : Heraclenol.

- Protecting Group : Isopropylidene.

- Reagents : Common reagents include acid chlorides or anhydrides for acylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Studies have reported its efficacy against common fungal pathogens, including Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to cell death.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

This antifungal activity positions this compound as a potential treatment option for fungal infections .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that it can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound's ability to inhibit cell proliferation is attributed to its interference with the cell cycle and induction of oxidative stress.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies and Research Findings

A notable study published in the Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis and biological evaluation of various derivatives of this compound. The results indicated that modifications at specific positions on the molecule could enhance its biological activity .

Another research effort focused on the structure-activity relationship (SAR) of related compounds, revealing that certain functional groups significantly impact antimicrobial potency. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Propiedades

IUPAC Name |

9-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZUJWUYQAIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.